Abemaciclib

Catalog No.
S002224
CAS No.
1231929-97-7
M.F
C27H32F2N8
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abemaciclib

CAS Number

1231929-97-7

Product Name

Abemaciclib

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine

Molecular Formula

C27H32F2N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)

InChI Key

UZWDCWONPYILKI-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Synonyms

N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Description

The exact mass of the compound Abemaciclib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Abemaciclib is a selective and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. It was approved by the U.S. Food and Drug Administration in 2017 under the trade name Verzenio. The compound works by inhibiting the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase, which inhibits cancer cell proliferation. Abemaciclib exhibits a unique profile as it selectively inhibits CDK4 with greater potency than CDK6, making it distinct among other CDK inhibitors .

  • Abemaciclib acts as a CDK4 and CDK6 inhibitor []. These proteins play a critical role in regulating cell cycle progression.
  • By inhibiting CDK4/6, Abemaciclib disrupts the cell cycle and prevents cancer cells from dividing uncontrollably [].
  • Clinical trials have shown that Abemaciclib can cause side effects such as diarrhea, nausea, fatigue, and decreased blood cell counts [].
  • As with any medication, Abemaciclib should only be used under the supervision of a qualified physician.

Preclinical Development and Evidence

Studies have shown Abemaciclib's effectiveness in inhibiting CDK4/6 and inducing cell cycle arrest in various cancer models.

  • In vitro and in vivo studies using human breast cancer models demonstrated Abemaciclib's ability to decrease proliferation by lowering levels of phosphorylated retinoblastoma protein (pRb), a key cell cycle regulator [].
  • Rodent xenograft studies with human colorectal and melanoma tumors showed Abemaciclib's ability to suppress tumor growth [].

These preclinical findings provided a strong rationale for further clinical investigation of Abemaciclib.

Source

[] The role of abemaciclib in treatment of advanced breast cancer - PMC - NCBI ()

Clinical Trials and Approved Uses

Following promising preclinical results, Abemaciclib underwent clinical trials to evaluate its safety and efficacy in humans.

  • Phase I human studies demonstrated Abemaciclib's antitumor activity as a single agent for the first time [].
  • Phase III trials like MONARCH 2 and 3 established Abemaciclib's effectiveness in combination with endocrine therapy for hormone receptor-positive/HER2-negative advanced breast cancer [].

Based on clinical trial data, Abemaciclib has been approved for treating metastatic breast cancer in various regions, including the United States, Europe, and Japan [].

Abemaciclib undergoes various metabolic reactions primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include:

  • N-desethylabemaciclib: This is the primary metabolite formed and retains some potency.
  • Hydroxyabemaciclib: Another significant metabolite that contributes to its pharmacological activity.
  • Hydroxy-N-desethylabemaciclib: Also formed during metabolism, further influencing the drug's efficacy.

The compound's chemical structure allows it to interact with various kinases, establishing reversible interactions through hydrogen bonds and hydrophobic interactions .

Abemaciclib exhibits potent biological activity against cancer cells by:

  • Inhibiting CDK4 and CDK6: This inhibition leads to decreased phosphorylation of Rb, causing G1 arrest in Rb-proficient cells.
  • Inducing Apoptosis: Continuous exposure to abemaciclib can induce apoptosis in cancer cells.
  • Senescence Response: The drug also triggers a senescence response, altering cancer cell metabolism and reducing proliferation even after drug removal .
  • Crossing Blood-Brain Barrier: Abemaciclib can penetrate the central nervous system, which may enhance its efficacy against brain metastases from breast cancer .

The synthesis of abemaciclib involves several key steps:

  • Condensation Reaction: A suitable acetamide is condensed with 4-bromo-2,6-difluoroaniline.
  • Intramolecular Cyclization: This is facilitated by potassium tert-butoxide.
  • Suzuki Coupling: The bromine atom is replaced by pinacol borane, followed by coupling with 2,4-dichloro-5-fluoropyrimidine.
  • Reductive Amination: The amino sidechain is synthesized through reductive amination involving 2-bromo-5-formylpyridine and ethylpiperazine.

These steps culminate in the formation of abemaciclib, highlighting its complex synthetic pathway that requires careful control of reaction conditions .

Abemaciclib is primarily used for:

  • Breast Cancer Treatment: It is indicated for HR+/HER2- advanced or metastatic breast cancer, often in combination with other therapies like fluvestrant.
  • Clinical Trials: Ongoing research is exploring its efficacy in other malignancies such as non-small cell lung cancer and melanoma, indicating potential broader applications in oncology .

Studies have shown that abemaciclib interacts specifically with CDK4 and CDK6 through:

  • Binding Affinity: It demonstrates a higher affinity for CDK4 compared to CDK6, which may reduce bone marrow toxicity associated with other CDK inhibitors.
  • Molecular Dynamics Simulations: These studies reveal stable hydrogen bonds and hydrophobic interactions between abemaciclib and key residues in CDK6, underscoring its selective inhibitory mechanism .

Abemaciclib is part of a class of drugs known as CDK inhibitors. Here are some similar compounds:

Compound NameTarget KinasesSelectivityUnique Features
PalbociclibCDK4/6ModerateFirst approved CDK inhibitor; less potent than abemaciclib
RibociclibCDK4/6ModerateRequires continuous dosing; potential for more side effects
DinaciclibBroad-spectrum (CDKs)Low selectivityInhibits multiple CDKs; more side effects due to broader action

Abemaciclib's unique selectivity for CDK4 over CDK6 allows for a continuous dosing schedule that provides durable target inhibition without significant rebound effects on DNA synthesis following treatment cessation. This makes it particularly advantageous in clinical settings where sustained suppression of tumor growth is desired .

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

506.27179938 g/mol

Monoisotopic Mass

506.27179938 g/mol

Heavy Atom Count

37

UNII

60UAB198HK

Drug Indication

* Indicated in combination with fulvestrant for the treatment of women with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer with disease progression following endocrine therapy. * Inidicated as monotherapy for the treatment of adult patients with HR-positive, HER2-negative advanced or metastatic breast cancer with disease progression following endocrine therapy and prior chemotherapy in the metastatic setting.
Early Breast CancerVerzenios in combination with endocrine therapy is indicated for the adjuvant treatment of adult patients with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative, node positive early breast cancer at high risk of recurrence (see section 5. 1). In pre or perimenopausal women, aromatase inhibitor endocrine therapy should be combined with a luteinising hormone-releasing hormone (LHRH) agonist. Advanced or Metastatic Breast CancerVerzenios is indicated for the treatment of women with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre- or perimenopausal women, the endocrine therapy should be combined with a LHRH agonist.
Treatment of glioma, Treatment of neuroblastoma
Treatment of Ewing sarcoma
Treatment of breast cance

Livertox Summary

Abemaciclib is a unique cyclin-dependent kinase inhibitor that is used in combination with an antiestrogen in the treatment of postmenopausal women with metastatic breast cancer. Abemaciclib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to be a rare cause of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6.

Absorption Distribution and Excretion

The plasma concentration of the drug increases in a dose-proportional manner. Following a single oral dose administration of 200 mg abemaciclib, the mean peak plasma concentration (Cmax) of 158 ng/mL is reached after 6 hours. The median time to reach maximum plasma concentration (Tmax) ranges from 4-6 hours following an oral administration of abemaciclib over a range of 50–275 mg, but may range up to 24 hours. The absolute bioavailability of the drug is reported to be 45%.
Following a single oral dose of 150mg radiolabeled abemaciclib, approximately 81% of the total dose was recovered in feces while 3% of the dose was detected in urine. The majority of the drug is exceted as metabolites.
The geometric mean systemic volume of distribution is approximately 690.3 L (49% CV).
The geometric mean hepatic clearance (CL) of abemaciclib in patients was 26.0 L/h (51% CV).

Metabolism Metabolites

Abemaciclib mainly undergoes hepatic metabolism mediated by CYP3A4. The major metabolite formed is N-desethylabemaciclib (M2), while other metabolites hydroxyabemaciclib (M20), hydroxy-N-desethylabemaciclib (M18), and an oxidative metabolite (M1) are also formed. M2, M18, and M20 are equipotent to abemaciclib and their AUCs accounted for 25%, 13%, and 26% of the total circulating analytes in plasma, respectively.

Wikipedia

Abemaciclib
Aflavinine

Biological Half Life

The mean plasma elimination half-life for abemaciclib in patients was 18.3 hours (72% CV).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
[1]. Patrick J. Roberts, John E. Bisi, Jay C. Strum, et al. Two trials of other CDK4/6 inhibitors (NVP-LEE011 and LY2835219) have begun enrolling cancer patients for phase I clinical testing. JNCI J Natl Cancer Inst (2012) 104 (6): 476-487.
[2]. CDK4/6 dual inhibitor LY2835219
[3]. A Phase 1 Study of LY2835219 In Participants With Advanced Cancer
[4]. Study of LY2835219 for Mantle Cell Lymphoma

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